molecular formula C8H7NS B2867552 4-(Sulfanylmethyl)benzonitrile CAS No. 51776-12-6

4-(Sulfanylmethyl)benzonitrile

Cat. No.: B2867552
CAS No.: 51776-12-6
M. Wt: 149.21
InChI Key: NZKAHCXIOQIGCS-UHFFFAOYSA-N
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Description

4-(Sulfanylmethyl)benzonitrile is an organic compound with the molecular formula C8H7NS. It is also known as 4-(mercaptomethyl)benzonitrile. This compound features a benzene ring substituted with a sulfanylmethyl group and a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(Sulfanylmethyl)benzonitrile involves the reaction of 4-cyanobenzyl mercaptan with appropriate reagents. For instance, 4-cyanobenzyl mercaptan can be synthesized by reacting 4-bromostilbene with potassium carbonate and potassium iodide in acetone at 65°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Sulfanylmethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Sulfanylmethyl)benzonitrile involves its interaction with various molecular targets. The sulfanylmethyl group can participate in redox reactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Sulfanylmethyl)benzonitrile is unique due to the presence of both a sulfanylmethyl group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-(sulfanylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKAHCXIOQIGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51776-12-6
Record name 4-(sulfanylmethyl)benzonitrile
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